Hexane-1,2,3,4,5,6-hexol;palmitic acid
Description
Hexadecanoic acid–hexitol (1/1) is a molecular complex comprising hexadecanoic acid (palmitic acid, C16H32O2) and a hexitol (a six-carbon sugar alcohol, e.g., sorbitol, mannitol, or dulcitol) in a 1:1 molar ratio. These compounds are of interest in pharmaceutical, food, and surfactant industries due to their amphiphilic properties, which enhance solubility and bioavailability of hydrophobic agents .
Properties
CAS No. |
1341-81-7 |
|---|---|
Molecular Formula |
C22H46O8 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
hexadecanoic acid;hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C16H32O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(9)5(11)6(12)4(10)2-8/h2-15H2,1H3,(H,17,18);3-12H,1-2H2 |
InChI Key |
NSZWQJSPGLSSNU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid–hexitol (1/1) typically involves the esterification of hexadecanoic acid with hexitol. The reaction is carried out by mixing hexadecanoic acid and hexitol in a 1:1 molar ratio and heating the mixture to a molten state. The reaction is often conducted under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of hexadecanoic acid–hexitol (1/1) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and selectivity. care must be taken to minimize the formation of by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid–hexitol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Surface-Active Substances
- Emulsifiers: Hexitol carboxylates, including hexadecanoic acid--hexitol esters, serve as emulsifiers in the preparation of water-in-oil or oil-in-water emulsions .
- Lubricants: These compounds can be used as lubricants in plastics processing .
Cosmetic and Detergent Industries
- Cosmetic product formulation: Hexitol carboxylates are useful in the formulation of cosmetic products .
- Detergent industry: They also find application in the detergent industry .
Antimicrobial Properties of Hexadecanoic Acid
Hexadecanoic acid, a derivative of carboxylic acid, exhibits antibacterial and antifungal properties .
Case Study: Antimicrobial Activity Against Xanthomonas campestris and Fusarium oxysporum
| Concentrations | Average diameter of inhibition zone (mm) Xanthomonas campestris 24 hours | Average diameter of inhibition zone (mm) Xanthomonas campestris 48 hours |
|---|---|---|
| 40% extract | 48,22 | 47,87 |
| 20% extract | 43,35 | 43,15 |
| 10% extract | 32,37 | 32,04 |
| + Control | 37,4 | 34,3 |
| - Control | 0 | 0 |
Hexadecanoic acid extract with concentrations of 10%, 20%, and 40% showed a clear zone around the well in the Xanthomonas campestris bacterial culture. The administration of 10%, 20% and 40% hexadecanoic acid extract and positive control (Ciprofloxacin) in each well showed a clear zone which was the inhibition zone of each treatment .
| Concentrations | Average diameter of inhibition zone (mm) Fusarium oxysporum 48 hours | Average diameter of inhibition zone (mm) Fusarium oxysporum 72 hours |
|---|---|---|
| 40% extract | 22,6 | 21,45 |
| 20% extract | 19,25 | 18,4 |
| 10% extract | 11,7 | 10,34 |
| + Control | 35,4 | 34,65 |
| - Control | 0 | 0 |
There were clear zones formed in the 10%, 20%, 40% hexadecanoic acid extract and in the positive control (Ketoconazole). The hexadecanoic acid extract could inhibit the fungus Fusarium oxysporum which was seen from the inhibition zone that appeared around the well . The area of the inhibition zone at a concentration of 40% is included in the very strong group because it has an inhibitory zone area of more than 20 mm .
Anti-Inflammatory Properties
Mechanism of Action
The mechanism of action of hexadecanoic acid–hexitol (1/1) involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signaling pathways. For example, hexadecanoic acid is known to interact with fatty acid receptors and influence lipid metabolism. Hexitol, being a sugar alcohol, can affect carbohydrate metabolism and osmotic balance .
Comparison with Similar Compounds
Fatty Acid Esters with Sugar Alcohols
Hexadecanoic Acid–Hexitol (1/1) vs. Sorbitan Palmitate
- Structure: Sorbitan palmitate is an ester of palmitic acid and sorbitol (a hexitol), forming a surfactant widely used in food emulsifiers.
Hexadecanoic Acid–Hexitol (1/1) vs. Octacosanol Hexadecanoate
- Structure: Octacosanol hexadecanoate (a wax ester from Staphylea spp.) consists of hexadecanoic acid esterified to a long-chain alcohol (octacosanol). The hexitol complex replaces the long-chain alcohol with a polar hexitol, enhancing water solubility .
- Biological Activity: Wax esters like octacosanol hexadecanoate are associated with anti-inflammatory properties, whereas hexadecanoic acid–hexitol derivatives may prioritize emulsification or drug delivery .
Methyl Esters and Glycerol Monoesters
Hexadecanoic Acid–Hexitol (1/1) vs. Methyl Hexadecanoate
- Synthesis: Methyl hexadecanoate (palmitic acid methyl ester) is produced via transesterification of triglycerides, as seen in biodiesel production (34.08% composition in used cooking oil biodiesel) . Hexadecanoic acid–hexitol likely requires esterification with hexitol under controlled conditions.
- Applications: Methyl hexadecanoate is a biodiesel component, while hexadecanoic acid–hexitol may serve as a biodegradable surfactant or drug stabilizer .
Hexadecanoic Acid–Hexitol (1/1) vs. Hexadecanoic Acid 2,3-Dihydroxypropyl Ester
- Structure: The latter is a glycerol monoester (found in Castanea spp.) with hexadecanoic acid esterified to glycerol.
- Solubility: Glycerol monoesters are less polar than hexitol derivatives, limiting their use in aqueous formulations .
Data Tables
Table 1: Comparative Properties of Hexadecanoic Acid Derivatives
Table 2: Fatty Acid Composition in Biodiesel (GC-MS Analysis)
| Component | Percentage (%) |
|---|---|
| Methyl oleate | 49.33 |
| Methyl hexadecanoate | 34.08 |
| Methyl stearate | 3.44 |
| Methyl myristate | 0.16 |
Research Findings and Implications
- Natural Occurrence: Hexadecanoic acid esters are widespread in plants (e.g., Aster tataricus, Ranunculus sceleratus), highlighting their ecological and pharmacological roles .
- Industrial Relevance: Methyl hexadecanoate dominates biodiesel formulations, but hexadecanoic acid–hexitol could fill niche roles in green chemistry due to biodegradability .
Biological Activity
Hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid commonly found in various natural sources, including palm oil, butter, and meat. When combined with hexitol (a sugar alcohol), it forms the compound hexadecanoic acid-hexitol (1/1). This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, anti-inflammatory properties, and potential applications in the pharmaceutical industry.
Chemical Composition and Structure
Hexadecanoic acid-hexitol (1/1) has the molecular formula and a molecular weight of approximately 446.62 g/mol. The structure consists of a long-chain fatty acid linked to a hexitol molecule, which may influence its solubility and biological interactions.
1. Antioxidant Activity
Recent studies have shown that hexadecanoic acid exhibits significant antioxidant properties. For instance, an investigation into the antioxidant activity of n-hexadecanoic acid isolated from Excoecaria agallocha demonstrated a DPPH radical scavenging effect ranging from 65.52% to 87.40% at concentrations between 100-500 µg/ml . This suggests that hexadecanoic acid can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.
| Concentration (µg/ml) | DPPH Scavenging Activity (%) |
|---|---|
| 100 | 65.52 |
| 250 | 76.15 |
| 500 | 87.40 |
2. Antibacterial Activity
Hexadecanoic acid has been shown to possess moderate antibacterial activity against various bacterial strains. In a study assessing its efficacy against Aeromonas hydrophila, Vibrio harveyi, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, the maximum inhibition zones ranged from 11.02 mm to 13.2 mm at a concentration of 150 µg/ml . This indicates its potential as a natural antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Aeromonas hydrophila | 13.2 ± 0.02 |
| Vibrio harveyi | 13.1 ± 0.10 |
| Bacillus subtilis | 12.10 ± 0.01 |
| Escherichia coli | 11.02 ± 0.03 |
| Klebsiella pneumoniae | 11.30 ± 0.02 |
3. Anti-inflammatory Properties
Hexadecanoic acid has been identified as an inhibitor of phospholipase A(2), an enzyme involved in the inflammatory response . This competitive inhibition suggests that hexadecanoic acid could be utilized in developing anti-inflammatory therapies, particularly for conditions like arthritis or other inflammatory diseases.
Study on Inhibition of Embryonic Development
An in vitro study revealed that exposure to hexadecanoic acid significantly inhibited mouse embryonic development at concentrations as low as 50 µM, with no zygotes reaching the four-cell stage . This finding raises concerns regarding the potential teratogenic effects of high levels of saturated fatty acids during critical developmental periods.
Q & A
Q. How can Hexadecanoic acid be accurately identified and quantified in plant extracts using chromatographic methods?
Hexadecanoic acid is commonly identified and quantified via gas chromatography-mass spectrometry (GC-MS) . Key steps include:
- Sample preparation : Derivatization (e.g., methylation) to improve volatility .
- GC-MS conditions : Use of a DB-5 column, split injection mode, and electron ionization (EI) at 70 eV. Retention indices and mass spectra are compared against standards and databases (e.g., NIST) .
- Quantification : Peak area integration relative to internal standards (e.g., methyl stearate) or external calibration curves. Hexadecanoic acid often appears as a major component, with reported abundances ranging from 10.16% in Gynochthodes ridsdalei to 34.3% in A. scorpius essential oils .
For structural confirmation, ¹³C NMR data (e.g., δ 179.2 ppm for the carboxylic carbon) and ¹H NMR (e.g., δ 2.32 ppm for the α-methylene group) are critical .
Q. What are the standard protocols for structural elucidation of Hexadecanoic acid using NMR spectroscopy?
Hexadecanoic acid’s structure is confirmed through:
- ¹H NMR : Signals at δ 2.32 (t, J = 7.3 Hz, H-2) and δ 1.26 (br s, H-4 to H-15) .
- ¹³C NMR : Carboxylic carbon at δ 179.2 ppm, with methylene carbons between δ 24.7–31.9 ppm .
- 2D NMR (HMBC) : Correlations between H-2 (δ 2.32) and C-1/C-3 confirm the carboxylic acid chain .
- GC-MS cross-validation : Molecular ion at m/z 256 ([M]⁺) and fragment ions at m/z 239 ([M–OH]⁺) and m/z 73 (derivatized methyl ester) .
Advanced Research Questions
Q. How do variations in Hexadecanoic acid content across biological samples impact data interpretation in comparative studies?
Variations in Hexadecanoic acid content (e.g., 15.48–40.02% in goat milk or 10.16–34.3% in plant extracts ) require:
- Statistical normalization : Use ANOVA or t-tests (e.g., SPSS) to assess significance (p < 0.05) .
- Biological context : Higher Hexadecanoic acid in Euphorbia milii correlates with xanthine oxidase inhibition, suggesting anti-gout potential . In contrast, its abundance in A. scorpius essential oil links to insecticidal activity .
- Sample metadata : Factors like plant species, extraction method, and geographic origin must be documented to contextualize variability .
Q. What methodological challenges arise when analyzing Hexadecanoic acid’s bioactivity in vitro, and how can they be addressed?
Challenges include:
- Matrix interference : Co-eluting compounds (e.g., phenolics) in plant extracts may skew bioactivity results. Purify Hexadecanoic acid via semi-preparative HPLC or column chromatography before assays .
- Dose-response ambiguity : Use pure standards to establish IC₅₀ values (e.g., 50–100 µg/mL for xanthine oxidase inhibition ).
- Solubility issues : Hexadecanoic acid’s low aqueous solubility necessitates dissolution in DMSO or ethanol (<1% v/v to avoid cytotoxicity) .
Q. How can contradictions in reported biological activities of Hexadecanoic acid be resolved through experimental design optimization?
Discrepancies (e.g., antioxidant vs. pro-inflammatory effects) may arise from:
- Purity differences : Ensure ≥99% purity via GC-MS or HPLC (e.g., Larodan standards) .
- Assay specificity : Use multiple assays (e.g., DPPH for antioxidants, COX-2 inhibition for anti-inflammatory activity) .
- Cell line variability : Test across models (e.g., RAW 264.7 macrophages vs. human keratinocytes) .
- Mechanistic studies : Employ molecular docking to predict interactions with targets like xanthine oxidase .
Q. What are the best practices for synthesizing and purifying Hexadecanoic acid derivatives for pharmaceutical applications?
- Esterification : React Hexadecanoic acid with hexitol under acidic catalysis (e.g., H₂SO₄) to form conjugates. Monitor progress via FT-IR (C=O stretch at 1700 cm⁻¹) .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol .
- Quality control : Validate purity via NMR (absence of δ 3.7 ppm for unreacted hexitol) and GC-MS .
Q. How do interactions between Hexadecanoic acid and biological macromolecules inform its mechanism of action?
- Protein binding : Hexadecanoic acid may inhibit enzymes (e.g., xanthine oxidase) via hydrogen bonding to active-site residues .
- Membrane integration : As a saturated fatty acid, it can alter lipid bilayer fluidity, affecting membrane-bound receptors .
- Transcriptional regulation : PPAR-γ activation by Hexadecanoic acid derivatives modulates anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
